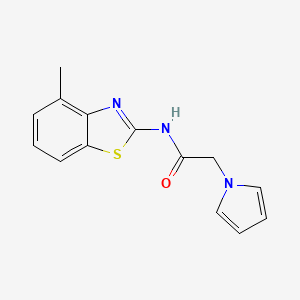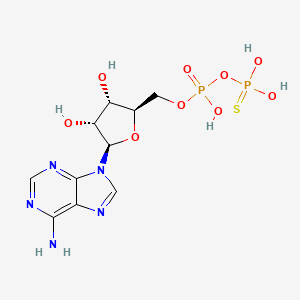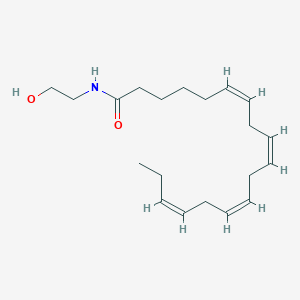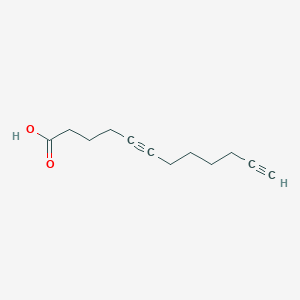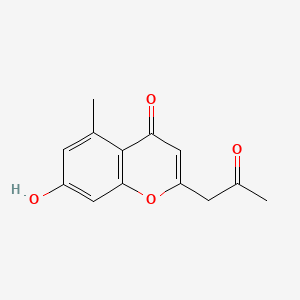
Heptacosaethylene glycol monomethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptacosaethylene glycol monomethyl ether is a hydroxypolyether. It derives from a heptacosaethylene glycol.
Aplicaciones Científicas De Investigación
1. Analytical Method Development
A study by Katakam, Ettaboina, & Marisetti (2021) focused on developing an LC-MS method for determining Heptacosaethylene glycol monomethyl ether in Benzonatate, an antitussive drug. They emphasized the importance of accurately measuring residual levels of this compound in drug substances to ensure safety and efficacy.
2. Solvent Effects in Polymerization
Haddleton, Perrier, & Bon (2000) investigated the use of oxyethylene methacrylate monomers and cosolvents in living radical polymerization mediated by copper(I) complexes. Their research provides insights into the effects of solvents, including glycol ethers, on polymerization rates and outcomes (Haddleton, Perrier, & Bon, 2000).
3. Biological Monitoring of Exposure
G. Johanson (1988) discussed the importance of biological monitoring for glycol ethers, including this compound, due to their widespread use and potential health risks. The study highlighted the need for monitoring the acid metabolites of these ethers to gauge exposure levels (Johanson, 1988).
4. Investigating Physical Properties in Different Environments
Research conducted by Tanaka (1988) studied the physical properties like apparent molar volumes and heat capacities of polyoxyethylene glycol ethers in different solvents. This kind of research helps in understanding the behavior of these compounds in various chemical environments.
5. Interaction with Biological Molecules
Luciano et al. (2019) reported on heptamethine cyanines, where glycol chains like this compound play a crucial role in preventing aggregation and enhancing fluorescence in bioimaging applications (Luciano et al., 2019).
Propiedades
Fórmula molecular |
C55H112O28 |
|---|---|
Peso molecular |
1221.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C55H112O28/c1-57-4-5-59-8-9-61-12-13-63-16-17-65-20-21-67-24-25-69-28-29-71-32-33-73-36-37-75-40-41-77-44-45-79-48-49-81-52-53-83-55-54-82-51-50-80-47-46-78-43-42-76-39-38-74-35-34-72-31-30-70-27-26-68-23-22-66-19-18-64-15-14-62-11-10-60-7-6-58-3-2-56/h56H,2-55H2,1H3 |
Clave InChI |
ISGUIIHZEJGUGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-naphthalen-2-yl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238165.png)

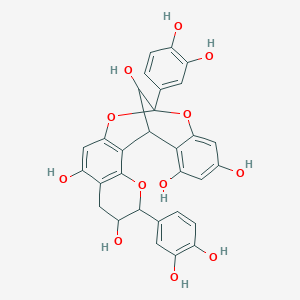

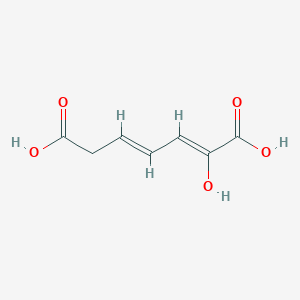


![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)
